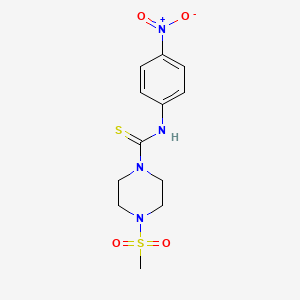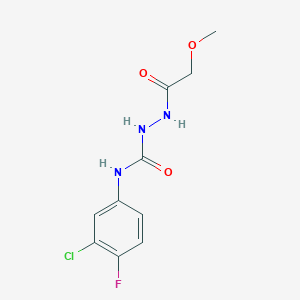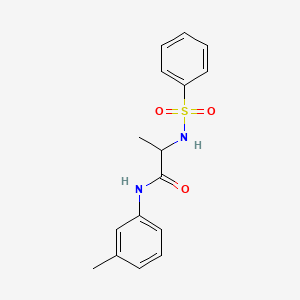![molecular formula C17H18BrClN2O2 B4116653 N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4116653.png)
N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea
説明
N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea, also known as BCEU, is a chemical compound that has been widely used in scientific research due to its unique properties. BCEU is a urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
作用機序
N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea inhibits the ERAD pathway by targeting the E3 ubiquitin ligase Hrd1, which is responsible for the degradation of misfolded proteins in the ER. N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea binds to the transmembrane domain of Hrd1 and prevents its interaction with other proteins involved in the ERAD pathway, leading to the accumulation of misfolded proteins in the ER.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea has been shown to induce ER stress and activate the unfolded protein response (UPR) in cells. The UPR is a cellular response to ER stress that involves the activation of several signaling pathways, including the PERK, IRE1, and ATF6 pathways. N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea-induced ER stress has been shown to lead to apoptosis in some cell types and has been used to study the effects of ER stress on cell survival.
実験室実験の利点と制限
One of the main advantages of N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea is its selectivity for the ERAD pathway, which allows for the specific study of this pathway in cells. N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea has also been shown to be effective in a wide range of cell types and has been used in both in vitro and in vivo experiments. However, N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
将来の方向性
There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea and its potential applications. One area of interest is the development of new compounds that target the ERAD pathway with improved selectivity and efficacy. Another area of interest is the study of N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea in disease models, including cancer and neurodegenerative diseases, where ER stress and the UPR have been implicated in disease pathology. Additionally, the use of N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea in combination with other compounds, such as proteasome inhibitors, may provide new insights into the regulation of protein quality control in the ER.
科学的研究の応用
N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea has been widely used in scientific research for various purposes. One of the most common applications of N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea is as a tool for studying the function of the endoplasmic reticulum (ER) in cells. N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea has been shown to selectively inhibit the ER-associated degradation (ERAD) pathway, which is essential for the quality control of proteins in the ER. This inhibition leads to the accumulation of misfolded proteins in the ER and can be used to study the effects of ER stress on cells.
特性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O2/c1-3-23-14-7-4-12(5-8-14)11(2)20-17(22)21-16-9-6-13(18)10-15(16)19/h4-11H,3H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBFJOAKAJBXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[4-(1-morpholin-4-ylethyl)phenyl]pyridin-2-yl}acetamide](/img/structure/B4116570.png)


![ethyl 4-[2-(4-bromophenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4116579.png)

![methyl 5-[(diethylamino)carbonyl]-2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4116605.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4116609.png)
![4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4116611.png)
![2-(4-methyl-3-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4116619.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4116622.png)
![methyl 4-[7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4116623.png)

![1-(4-chlorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116640.png)
![2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4116656.png)